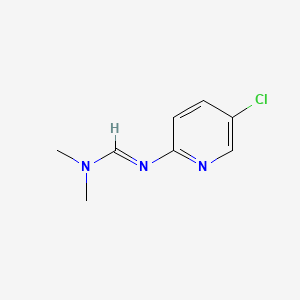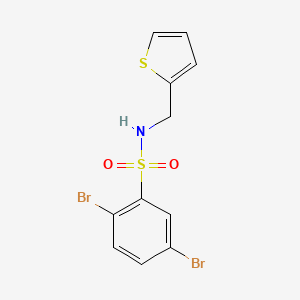
2,5-dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H9Br2NO2S2 and a molecular weight of 411.13 g/mol . This compound is characterized by the presence of two bromine atoms, a thiophene ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the bromination of thiophene derivatives followed by sulfonamide formation. One common method includes the reaction of thiophene with bromine in the presence of a catalyst to form 2,5-dibromothiophene. This intermediate is then reacted with benzenesulfonamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler analog with similar bromination patterns but lacking the sulfonamide group.
N-(Thiophen-2-ylmethyl)benzenesulfonamide: Similar structure but without the bromine atoms.
2,5-Dibromo-N-(2-phenylethyl)benzenesulfonamide: Another analog with a different substituent on the sulfonamide group.
Uniqueness
2,5-Dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the combination of bromine atoms, thiophene ring, and benzenesulfonamide group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs .
Properties
Molecular Formula |
C11H9Br2NO2S2 |
|---|---|
Molecular Weight |
411.1 g/mol |
IUPAC Name |
2,5-dibromo-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H9Br2NO2S2/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |
InChI Key |
RJGPZUJTYDVTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15096940.png)
![N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096944.png)
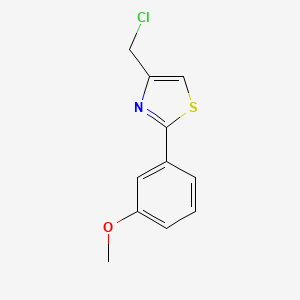
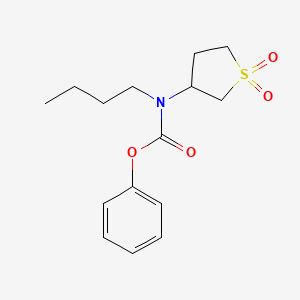
![dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B15096966.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B15096986.png)
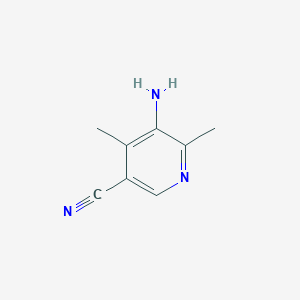
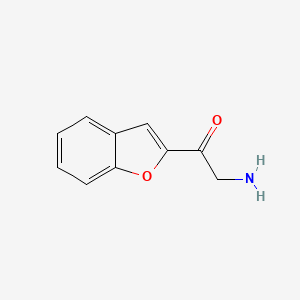
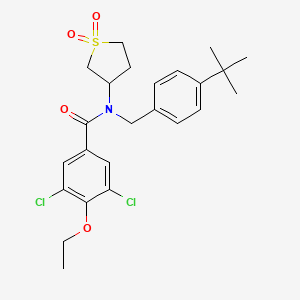

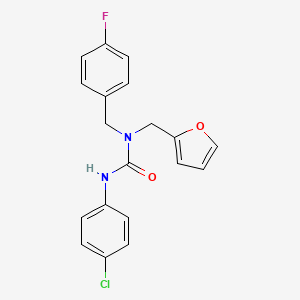
![2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline](/img/structure/B15097028.png)
